molecular formula C19H18O5S B2911733 7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one CAS No. 865656-40-2

7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one

Cat. No.: B2911733
CAS No.: 865656-40-2
M. Wt: 358.41
InChI Key: WQHUVMDGPWWBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 7 and a 4-isopropylbenzenesulfonyl moiety at position 3 of the chromen-2-one scaffold. Coumarins are privileged heterocyclic structures in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

7-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5S/c1-12(2)13-5-8-16(9-6-13)25(21,22)18-10-14-4-7-15(23-3)11-17(14)24-19(18)20/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHUVMDGPWWBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 7-methoxychromen-2-one and 4-propan-2-ylphenylsulfonyl chloride.

    Coupling Reaction: The 7-methoxychromen-2-one is then subjected to a coupling reaction with 4-propan-2-ylphenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Derivatives with different functional groups at the 7th position.

Scientific Research Applications

7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of coumarin derivatives is highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Features Biological Activity Reference
7-Methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one 7-OCH₃, 3-(4-isopropylbenzenesulfonyl) Enhanced solubility via sulfonyl group; potential kinase inhibition Not explicitly reported (inferred from analogs) N/A
7-Methoxy-3-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one 7-OCH₃, 3-(4-phenylpiperazinylmethyl) Improved binding to androgen receptor (PDB: 3A49) Anti-prostate cancer (IC₅₀: 8.2 µM)
4-Aminomethyl-7-methoxy-chromen-2-one 7-OCH₃, 4-aminomethyl Increased polarity; synthetic precursor for further modifications Antimicrobial (moderate activity)
3-(2-Hydroxybenzylideneamino)oxazol-4-yl-2H-chromen-2-one 3-oxazole-4-ylamino, 2-hydroxybenzylidene Dual antibacterial/antifungal activity MIC: 12.5 µg/mL (vs. C. albicans)
4-((1,3,4-Thiadiazol-2-yl)methoxy)-2H-chromen-2-one 4-(1,3,4-thiadiazol-2-ylmethoxy) High antifungal efficacy 85% inhibition of Aspergillus niger at 10 µg/mL

Pharmacological Profiles

  • Anticancer Activity : Piperazine-substituted coumarins (e.g., ) exhibit superior anticancer activity compared to sulfonyl derivatives due to enhanced receptor binding via nitrogen lone pairs.
  • Antimicrobial Activity : Sulfonyl and oxazole derivatives show moderate-to-high activity, but thiadiazole analogs (e.g., ) outperform them against fungi, likely due to improved membrane penetration.

Biological Activity

7-Methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-2H-chromen-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromenone core with methoxy and benzenesulfonyl substituents. Its molecular formula is C18H19O5S, and it exhibits notable lipophilicity, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Preliminary studies indicate that this compound may possess significant anticancer properties, particularly against various tumor cell lines.
  • Antimicrobial Properties : The compound has shown potential against a range of microbial strains, suggesting its utility in treating infections.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, contributing to its therapeutic effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting replication in cancer cells.
  • Enzyme Modulation : It could inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to apoptosis in targeted cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in Table 1.

Cell LineIC50 (µM)Selectivity Index
HepG212.54.0
MCF-715.03.5
A54920.02.8

Table 1: Cytotoxicity of the compound against various cancer cell lines.

The study indicated that the compound displayed the highest selectivity towards HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings are presented in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

Table 2: Antimicrobial activity of the compound against selected bacterial strains.

The results demonstrated moderate to strong antibacterial activity, indicating its potential use in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.